Cas no 5044-10-0 (11a,13a-dimethyl-3,4,4a,4b,5,6,9,10,11,11a,11b,12,13,13a-tetradecahydro-1H-quino[6,5-g][3]benzazepine-2,8-dione)
5044-10-0 structure
Product Name:11a,13a-dimethyl-3,4,4a,4b,5,6,9,10,11,11a,11b,12,13,13a-tetradecahydro-1H-quino[6,5-g][3]benzazepine-2,8-dione
CAS No:5044-10-0
MF:C19H28N2O2
MW:316.437825202942
CID:933729
PubChem ID:282891
Update Time:2025-04-19
11a,13a-dimethyl-3,4,4a,4b,5,6,9,10,11,11a,11b,12,13,13a-tetradecahydro-1H-quino[6,5-g][3]benzazepine-2,8-dione Chemical and Physical Properties
Names and Identifiers
-
- 11a,13a-dimethyl-3,4,4a,4b,5,6,9,10,11,11a,11b,12,13,13a-tetradecahydro-1H-quino[6,5-g][3]benzazepine-2,8-dione
- CTK5E8992; 3-Aminotyramine; AR-1L0287; 3-Amino-tyramin; SureCN1121808; 3.17a-Diaza-A,D-bishomo-androsten-(4a)-dion-(4.17); 3,17a-diaza-4a,17a-dihomo-androst-4a-ene-4,17-dione; AG-H-27698; 2-amino-4-(2-amino-ethyl)-phenol; AC1L33CF; 3.12-Diamino-4-oxy-1-aethyl-benzol; 3.17a-Diaza-A,D-bishomo-androst-4a-en-4,17-dion; 2-Amino-4-(2-amino-aethyl)-phenol; Phenol, 2-amino-4-(2-aminoethyl)-; AC1Q7ABH; 2-Amino-4-(2-amino-ethyl)-phenol;
- DTXSID50964683
- 11a,13a-Dimethyl-4,4a,4b,5,6,10,11,11a,11b,12,13,13a-dodecahydro-3H-quinolino[6,5-g][3]benzazepine-2,8-diol
- 5044-10-0
- NSC136992
- NSC-136992
-
- Inchi: 1S/C19H28N2O2/c1-18-9-10-20-17(23)11-12(18)3-4-13-14(18)7-8-19(2)15(13)5-6-16(22)21-19/h11,13-15H,3-10H2,1-2H3,(H,20,23)(H,21,22)
- InChI Key: DAFOSAUSDZCZOE-UHFFFAOYSA-N
- SMILES: O=C1CCC2C(C)(CCC3C4(C)CCNC(C=C4CCC32)=O)N1
Computed Properties
- Exact Mass: 316.21524
- Monoisotopic Mass: 316.215
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 0
- Complexity: 584
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 5
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 58.2Ų
Experimental Properties
- Density: 1.16
- Boiling Point: 572.4°C at 760 mmHg
- Flash Point: 206.2°C
- Refractive Index: 1.57
- PSA: 58.2
- LogP: 3.20150
11a,13a-dimethyl-3,4,4a,4b,5,6,9,10,11,11a,11b,12,13,13a-tetradecahydro-1H-quino[6,5-g][3]benzazepine-2,8-dione Related Literature
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
5044-10-0 (11a,13a-dimethyl-3,4,4a,4b,5,6,9,10,11,11a,11b,12,13,13a-tetradecahydro-1H-quino[6,5-g][3]benzazepine-2,8-dione) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Recommended suppliers
上海嵘奥生物技术有限公司
Gold Member
CN Supplier
Reagent
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
Nanjing Jubai Biopharm
Gold Member
CN Supplier
Bulk
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk